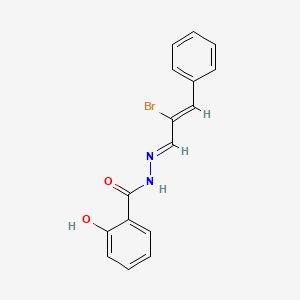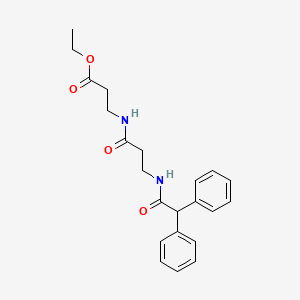
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide
Descripción general
Descripción
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide, also known as BHBr, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHBr is a synthetic compound that belongs to the class of hydrazones and is known for its biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide exerts its biological activities by targeting various cellular pathways. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which play a crucial role in cell proliferation and survival. N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has also been shown to activate various signaling pathways, including the NF-κB pathway, which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of various enzymes involved in DNA repair, which can lead to DNA damage and cell death. In addition, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can easily be synthesized in large quantities and is relatively stable. N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has also been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide is that its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and signaling pathways.
Direcciones Futuras
There are several future directions for research on N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide. One potential area of research is the development of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide analogs with improved potency and selectivity. Another area of research is the exploration of the potential applications of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide in agriculture, where it could be used as a natural pesticide or herbicide. In addition, further research is needed to elucidate the cellular targets and signaling pathways of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide, which could lead to the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C. In addition, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxybenzohydrazide has anti-inflammatory properties and has been shown to reduce inflammation in various animal models of inflammatory disorders.
Propiedades
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13(10-12-6-2-1-3-7-12)11-18-19-16(21)14-8-4-5-9-15(14)20/h1-11,20H,(H,19,21)/b13-10-,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZILDJVOPMMJT-CGZFJWOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CC=C2O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=CC=C2O)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)nicotinamide](/img/structure/B3857370.png)
![4-[2-(4-fluorophenoxy)ethyl]morpholine](/img/structure/B3857376.png)
![2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3857378.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)

![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
![N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3857412.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
![N,N-diethyl-2-[2-(4-fluorophenoxy)ethoxy]ethanamine](/img/structure/B3857438.png)
![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857459.png)
![2,3-bis{[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3857463.png)